molecular formula C6H7BBrNO3 B1519820 (2-Bromo-5-methoxypyridin-4-yl)boronic acid CAS No. 1072952-48-7

(2-Bromo-5-methoxypyridin-4-yl)boronic acid

Cat. No. B1519820
CAS RN: 1072952-48-7
M. Wt: 231.84 g/mol
InChI Key: SCSULHVJKCOJPH-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxypyridin-4-yl)boronic acid is a boronic acid derivative with the CAS Number: 1072952-48-7 . It has a molecular weight of 231.84 and its IUPAC name is 2-bromo-5-methoxy-4-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for (2-Bromo-5-methoxypyridin-4-yl)boronic acid is 1S/C6H7BBrNO3/c1-12-5-3-9-6 (8)2-4 (5)7 (10)11/h2-3,10-11H,1H3 . The compound has a density of 1.7±0.1 g/cm^3 .


Chemical Reactions Analysis

Boronic acids, including (2-Bromo-5-methoxypyridin-4-yl)boronic acid, are known to be involved in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a reaction that could potentially involve this compound, is an area of active research .


Physical And Chemical Properties Analysis

(2-Bromo-5-methoxypyridin-4-yl)boronic acid has a boiling point of 419.5±55.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 71.0±3.0 kJ/mol and a flash point of 207.5±31.5 °C .

Scientific Research Applications

Building Block for the β-Alanine Moiety of an αvβ3 Antagonist

This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist . αvβ3 antagonists are a class of drugs that inhibit the αvβ3 integrin, a protein that plays a crucial role in angiogenesis, a process used by tumors to grow new blood vessels.

Synthesis of a Potent and Selective Somatostatin sst3 Receptor Antagonist

“2-Bromo-5-methoxypyridine-4-boronic acid” is used in the synthesis of a potent and selective somatostatin sst3 receptor antagonist . Somatostatin sst3 receptor antagonists are used in the treatment of acromegaly, a hormonal disorder that results from an excess of growth hormone in the body.

Research Use

This compound is used for research purposes . It is not intended for diagnostic or therapeutic use. Researchers can use it to study its properties and potential applications in various fields.

Mechanism of Action

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

(2-bromo-5-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSULHVJKCOJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657191
Record name (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxypyridin-4-yl)boronic acid

CAS RN

1072952-48-7
Record name (2-Bromo-5-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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